3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline
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Overview
Description
3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline is a heterocyclic compound that belongs to the class of pyranoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline typically involves the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile under neutral and non-polar conditions . This reaction proceeds through a series of steps including nucleophilic substitution and cyclization to form the desired pyranoquinoline structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit calcium signaling and TNF-α production, which are crucial pathways in inflammation and cancer . The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar pyranoquinoline structure and exhibit comparable biological activities.
Furo[3,2-c]quinolones: These are another class of heterocyclic compounds with similar structural motifs and biological properties.
Uniqueness
3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
193819-02-2 |
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Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
3-methyl-3-phenylpyrano[3,2-f]quinoline |
InChI |
InChI=1S/C19H15NO/c1-19(14-6-3-2-4-7-14)12-11-16-15-8-5-13-20-17(15)9-10-18(16)21-19/h2-13H,1H3 |
InChI Key |
IWASHVCUOUGCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2C=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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